molecular formula C13H19N B3170022 N-(cyclopropylmethyl)-3-(propan-2-yl)aniline CAS No. 939757-96-7

N-(cyclopropylmethyl)-3-(propan-2-yl)aniline

Cat. No.: B3170022
CAS No.: 939757-96-7
M. Wt: 189.3 g/mol
InChI Key: LLFFHTMCLGDQEG-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3-(propan-2-yl)aniline: is an organic compound that belongs to the class of anilines It features a cyclopropylmethyl group attached to the nitrogen atom and a propan-2-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-(propan-2-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives.

    Cyclopropylmethylation: The nitrogen atom of the aniline is alkylated with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Isopropylation: The benzene ring is then alkylated with isopropyl bromide using a Friedel-Crafts alkylation reaction, typically in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-3-(propan-2-yl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl and propan-2-yl groups contribute to the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-3-(methyl)aniline
  • N-(cyclopropylmethyl)-3-(ethyl)aniline
  • N-(cyclopropylmethyl)-3-(butyl)aniline

Uniqueness

N-(cyclopropylmethyl)-3-(propan-2-yl)aniline is unique due to the presence of both cyclopropylmethyl and propan-2-yl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-3-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(2)12-4-3-5-13(8-12)14-9-11-6-7-11/h3-5,8,10-11,14H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFFHTMCLGDQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227468
Record name N-(Cyclopropylmethyl)-3-(1-methylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939757-96-7
Record name N-(Cyclopropylmethyl)-3-(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939757-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Cyclopropylmethyl)-3-(1-methylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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